molecular formula C8H16ClNO B13487406 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride

1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride

Cat. No.: B13487406
M. Wt: 177.67 g/mol
InChI Key: RBWDABSIZNIXLX-QDOHZIMISA-N
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Description

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride: It is often used in scientific research, particularly in drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride typically involves the reaction of 5-methylpiperidine with ethanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
  • rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride is unique due to its specific structure and properties, which make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-[(3R,5S)-5-methylpiperidin-3-yl]ethanone;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-6-3-8(7(2)10)5-9-4-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-,8+;/m0./s1

InChI Key

RBWDABSIZNIXLX-QDOHZIMISA-N

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)C.Cl

Canonical SMILES

CC1CC(CNC1)C(=O)C.Cl

Origin of Product

United States

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